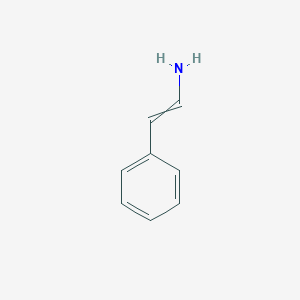

Ethenamine, 2-phenyl-

Description

BenchChem offers high-quality Ethenamine, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenamine, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

5694-20-2 |

|---|---|

Formule moléculaire |

C8H9N |

Poids moléculaire |

119.16 g/mol |

Nom IUPAC |

2-phenylethenamine |

InChI |

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |

Clé InChI |

UWRZIZXBOLBCON-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C=CN |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of (E)-2-Phenyl-ethenamine from Phenylacetaldehyde: Principles, Protocols, and Practical Considerations

Abstract

This technical guide provides an in-depth exploration of the synthesis of (E)-2-phenyl-ethenamine, an enamine derived from phenylacetaldehyde. While the direct isolation of this simple enamine is challenging due to its inherent instability and propensity for imine-enamine tautomerism, this document outlines the core principles of its formation. The guide emphasizes its practical application as a transient intermediate, particularly in the context of reductive amination to yield the neurologically significant 2-phenylethylamine. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols for its in-situ generation and subsequent reduction, and discuss the critical parameters that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of enamines and their derivatives.

Introduction: The Significance of the Phenylethylamine Scaffold

2-Phenylethylamine is a fundamental structural motif found in a vast array of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals.[1][2] It acts as a central nervous system stimulant in humans and plays a role in regulating monoamine neurotransmission.[2][3] The synthesis of 2-phenylethylamine and its derivatives is, therefore, a topic of significant interest in medicinal chemistry and drug development.[4][5]

A key synthetic route to 2-phenylethylamine is through the reductive amination of phenylacetaldehyde.[6][7] This process proceeds through an enamine or imine intermediate. The target of this guide, (E)-2-phenyl-ethenamine, is the enamine intermediate formed from the reaction of phenylacetaldehyde with an amine source. Understanding the synthesis and reactivity of this enamine is crucial for controlling the outcome of reductive amination and other related transformations.

Enamines, in general, are versatile synthetic intermediates, serving as nucleophiles in various carbon-carbon bond-forming reactions.[8][9] Their utility stems from their ability to act as synthetic equivalents of enolates, but with modulated reactivity.

The Challenge: Inherent Instability and Tautomerism

The direct synthesis and isolation of simple enamines, such as (E)-2-phenyl-ethenamine, are often complicated by their inherent instability.[8] Several factors contribute to this challenge:

-

Hydrolysis: Enamines are susceptible to hydrolysis, readily reverting to the parent carbonyl compound (phenylacetaldehyde in this case) and the amine in the presence of water.[8] This necessitates the use of strictly anhydrous reaction conditions.

-

Imine-Enamine Tautomerism: Enamines can exist in equilibrium with their imine tautomers.[10] The position of this equilibrium is influenced by the substitution pattern and the reaction conditions. For primary amines, the imine form is generally more stable.

-

Oxidation: Enamines can be sensitive to air oxidation.

Due to these stability issues, (E)-2-phenyl-ethenamine is most effectively utilized as an in-situ generated intermediate, immediately consumed in a subsequent reaction step.

Synthetic Strategy: In-Situ Generation and Reductive Amination

The most practical and widely employed strategy for the synthesis of 2-phenylethylamine from phenylacetaldehyde involves the in-situ formation of the enamine/imine intermediate followed by its immediate reduction. This one-pot procedure is known as reductive amination.[6][11]

Reaction Mechanism

The reductive amination of phenylacetaldehyde proceeds in two key stages:

-

Enamine/Imine Formation: Phenylacetaldehyde reacts with an amine source (e.g., ammonia or an ammonium salt) to form a carbinolamine intermediate. This intermediate then dehydrates to yield a mixture of the enamine ((E)-2-phenyl-ethenamine) and its imine tautomer.[12]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond (or the enamine C=C bond) to afford the final amine product, 2-phenylethylamine.[6]

The overall transformation can be visualized as follows:

Caption: Reductive amination workflow.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful reductive amination.

| Parameter | Choice | Rationale |

| Amine Source | Ammonia, Ammonium Acetate, Ammonium Chloride | Provides the nitrogen atom for the final amine. Ammonium salts can also act as a mild acid catalyst for the dehydration step. |

| Reducing Agent | Sodium Borohydride (NaBH4), Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3) | These are mild reducing agents that selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[6] NaBH3CN is particularly effective at acidic pH. |

| Solvent | Methanol, Ethanol, Dichloromethane (DCM) | Must be capable of dissolving the reactants and be compatible with the reducing agent. Anhydrous conditions are crucial to prevent hydrolysis of the enamine/imine intermediate. |

| Catalyst | Acetic Acid (optional) | Can be used to catalyze the formation of the iminium ion, which is more readily reduced. |

| Temperature | 0°C to Room Temperature | The reaction is typically carried out at mild temperatures to control the rate of reduction and minimize side reactions. |

Detailed Experimental Protocol: Reductive Amination of Phenylacetaldehyde

This protocol describes a representative procedure for the synthesis of 2-phenylethylamine via the in-situ generation of (E)-2-phenyl-ethenamine.

Safety Precautions: Phenylacetaldehyde is a combustible liquid and an irritant. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]

Materials:

-

Phenylacetaldehyde

-

Ammonium acetate

-

Sodium borohydride

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.0 eq) and anhydrous methanol.

-

Amine Addition: Add ammonium acetate (1.5 eq) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the enamine/imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

The crude 2-phenylethylamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Caption: Step-by-step experimental workflow.

Characterization of (E)-2-Phenyl-ethenamine (Theoretical)

While the isolation of (E)-2-phenyl-ethenamine is challenging, its formation can be inferred through spectroscopic analysis of the reaction mixture before the addition of the reducing agent, or by trapping experiments. The expected spectroscopic features would include:

-

¹H NMR: The vinyl protons would appear as doublets, with a large coupling constant (J > 12 Hz) characteristic of an (E)-alkene. The N-H protons would appear as a broad singlet.

-

¹³C NMR: The two sp² hybridized carbons of the C=C bond would be observed in the olefinic region of the spectrum.

-

IR Spectroscopy: A characteristic C=C stretching vibration would be present, along with N-H stretching bands.

Conclusion

The synthesis of (E)-2-phenyl-ethenamine from phenylacetaldehyde is a conceptually straightforward but practically challenging endeavor due to the inherent instability of the target molecule. A more robust and synthetically useful approach is its in-situ generation and immediate reduction to 2-phenylethylamine via a one-pot reductive amination protocol. This guide has provided a comprehensive overview of the principles, mechanisms, and a detailed experimental procedure for this transformation. A thorough understanding of the causality behind the experimental choices is paramount for the successful synthesis of this important class of compounds. The methodologies described herein are broadly applicable to the synthesis of a wide range of primary amines from their corresponding aldehydes and ketones.

References

- Bari, S. S., Bhaskar, C., & Sharma, A. K. (2011). 2-Phenylethylamine as a versatile building block in organic synthesis. RSC Advances, 1(7), 1163-1188.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

- Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050.

- Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the reductive amination of aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 791-797.

-

Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link][6]

-

Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][7]

- Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222.

-

Wikipedia contributors. (n.d.). Phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Enamine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acs.org [acs.org]

Technical Guide: Chemical Properties and Reactivity of 2-Phenyl-ethenamine

The following technical guide details the chemical properties, reactivity, and handling of 2-phenyl-ethenamine (also known as

Executive Summary & Critical Disambiguation

Target Molecule: 2-Phenyl-ethenamine (

⚠️ Critical Disambiguation

Before proceeding, it is imperative to distinguish this molecule from its stable analogs. Errors in literature search often conflate these distinct chemical entities:

| Feature | 2-Phenyl-ethenamine (Target) | 2-Phenylethylamine (Common Analog) | N-Vinyl Aniline (Isomer) |

| Structure | |||

| Hybridization | |||

| Stability | Unstable (Tautomerizes) | Stable (Liquid) | Unstable (Polymerizes) |

| Role | Transient Nucleophile | Neurotransmitter / Drug Precursor | Monomer |

Core Challenge: 2-Phenyl-ethenamine is a primary enamine . Unlike secondary or tertiary enamines, primary enamines are thermodynamically unstable relative to their imine tautomers. Consequently, this molecule exists primarily in equilibrium with phenylacetaldehyde imine (

Chemical Structure and Electronic Properties[1]

The Enamine-Imine Tautomerism

The reactivity of 2-phenyl-ethenamine is governed by the rapid equilibrium between the enamine and imine forms. While the imine is thermodynamically favored due to the strength of the

-

Enamine Form (Nucleophilic): The lone pair on nitrogen donates electron density into the

-system, making the -

Imine Form (Electrophilic): The

carbon is electrophilic, susceptible to hydrolysis or nucleophilic attack.

Resonance Stabilization

In the enamine form, the phenyl ring provides conjugation, but the cross-conjugation with the nitrogen lone pair creates a push-pull system.

Synthesis and In-Situ Generation Protocols

Since isolation of the pure primary enamine is difficult due to tautomerization and polymerization, "synthesis" in a practical context refers to generation for immediate use .

Protocol A: Hydroamination of Phenylacetylene (Catalytic Route)

This is the most atom-economical method to access the enamine skeleton directly.

-

Reagents: Phenylacetylene, Ammonia (gas or solution), Catalyst (Gold(I) or Copper(II)).

-

Mechanism: Anti-Markovnikov addition of

across the alkyne. -

Workflow:

-

Catalyst Prep: Use a cationic Gold(I) complex, e.g.,

(5 mol%). -

Reaction: Combine phenylacetylene (1.0 equiv) and excess ammonia in dioxane at 80°C.

-

Trapping: The resulting enamine/imine mixture must be reacted immediately with an electrophile (e.g., reduction to amine or reaction with an aldehyde).

-

Protocol B: Dehydration of 2-Amino-1-phenylethanol

A classical approach involving the elimination of water.

-

Precursor: 2-amino-1-phenylethanol (often available as a chiral drug intermediate).

-

Reagents: Acid catalyst (

-TsOH) or dehydrating agent ( -

Note: This route predominantly yields the imine tautomer (

), which can be tautomerized to the enamine under basic conditions.

Reactivity Profile and Applications

Nucleophilic C-Alkylation (The Stork Enamine Reactivity)

The most valuable property of 2-phenyl-ethenamine is its ability to act as a masked nucleophile at the

-

Reaction: Reaction with alkyl halides or Michael acceptors.

-

Mechanism:

-

Electrophile attacks the

-carbon. -

Formation of an iminium ion intermediate.

-

Hydrolysis yields the

-substituted phenylacetaldehyde.

-

Synthesis of Isoquinolines (Cyclization)

2-Phenyl-ethenamine is a vital "synthons" for constructing nitrogen heterocycles.

-

Pathway: The Pomeranz-Fritsch reaction variant.

-

Process: The enamine reacts with a carbonyl electrophile (like glyoxal or an acetal), followed by acid-catalyzed cyclization into the phenyl ring to form the isoquinoline core.

Hydrolysis

In the presence of water and acid, the molecule rapidly hydrolyzes to phenylacetaldehyde and ammonia . This is the primary decomposition pathway and must be prevented by using anhydrous conditions (molecular sieves) during synthesis.

Visualization of Chemical Pathways

The following diagram illustrates the central role of the tautomeric equilibrium and the divergent reactivity pathways.

Figure 1: Reaction network showing the generation of 2-phenyl-ethenamine and its divergent fates: tautomerization, hydrolysis, or productive synthesis.[1]

Experimental Data Summary

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Theoretical MW | 119.17 g/mol | |

| Physical State | Unstable Oil / Transient | Usually handled in solution. |

| Tautomer Ratio | Heavily favors | |

| UV-Vis | Characteristic of styrene conjugation (masked by imine). | |

| Key Reactivity | Reacts with enones, alkyl halides. | |

| Storage | Do Not Store | Generate in situ at -20°C to 0°C. |

References

-

PubChem. (n.d.).[2] Styrylamine (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

- Beller, M., et al. (2010). Catalytic Hydroamination of Alkynes. Chemical Reviews.

-

Organic Chemistry Portal. (n.d.). Synthesis of Enamines. Retrieved from [Link]

-

AIP Publishing. (2004). Stable styrylamine-doped blue organic electroluminescent device. (Reference for tertiary styrylamine applications). Retrieved from [Link]

Sources

- 1. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Styrylamine | C8H9N | CID 6440405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. Buy N-formyl-p-(methoxy)-styrylamine | 53643-53-1 [smolecule.com]

Technical Guide: Stability, Storage, and Handling of 2-Phenyl-ethenamine (Styrylamine)

Executive Summary: The Tautomeric Challenge

2-Phenyl-ethenamine (also known as

Unlike secondary enamines (which are relatively stable and widely used in synthesis), primary enamines like 2-phenyl-ethenamine exist in a rapid equilibrium with their imine counterparts. Consequently, "storage" of the free base enamine is effectively the management of a dynamic equilibrium that heavily favors the imine form, except under specific electronic or environmental constraints.

This guide details the "Styryl-Guard" Protocol , a derived methodology for stabilizing this transient species, preventing hydrolysis to phenylacetaldehyde, and managing its storage as a stable salt precursor.

Chemical Identity & Thermodynamic Profile

To handle 2-phenyl-ethenamine, one must understand that it is a "chameleon" molecule. It does not exist as a static entity in a bottle under standard conditions.

The Enamine-Imine Tautomerism

The driving force governing the stability of this molecule is the tautomeric shift. While the phenyl ring provides some conjugation stabilization to the C=C double bond of the enamine, the C=N bond of the imine is generally thermodynamically preferred.

-

Enamine Form:

(Nucleophilic C- -

Imine Form:

(Electrophilic C-

Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium and the hydrolysis degradation pathway that must be prevented during storage.

Figure 1: The tautomeric equilibrium between the enamine and imine forms, leading to irreversible hydrolysis in the presence of moisture.

Degradation Mechanisms

The "shelf life" of 2-phenyl-ethenamine is defined by its resistance to three primary degradation vectors:

Hydrolysis (The Primary Threat)

Both the enamine and imine forms are highly susceptible to hydrolysis.

-

Mechanism: Water attacks the electrophilic carbon of the imine (or the protonated enamine).[1]

-

Indicator: A distinct, hyacinth-like odor of phenylacetaldehyde . If your sample smells floral/sweet, significant degradation has occurred.

-

Prevention: Strictly anhydrous conditions are non-negotiable.

Oxidative Cleavage

The electron-rich double bond of the enamine is prone to oxidative cleavage by atmospheric oxygen, particularly in solution.

-

Products: Benzaldehyde, Formamide.

-

Prevention: Inert atmosphere (Argon/Nitrogen).

Polymerization

As a styrene derivative, the C=C bond can undergo radical polymerization, especially if the sample is exposed to light or heat. This results in a viscous, gummy residue.

Storage Protocols: The "Styryl-Guard" Framework

Due to the instability of the free base, we define two distinct storage states: State A (Stable Salt) and State B (Transient Free Base) .

Protocol A: Long-Term Storage (Recommended)

Form: 2-Phenyl-ethenamine Hydrochloride (or similar salt).

-

Rationale: Protonation of the amine functionality locks the molecule, preventing tautomerization to the imine and reducing nucleophilicity, thereby inhibiting polymerization.

| Parameter | Specification | Causality |

| Temperature | -20°C (Freezer) | Arrhenius suppression of hydrolysis rates. |

| Atmosphere | Argon blanket | Prevents moisture ingress and oxidation. |

| Container | Amber Glass | Blocks UV light to prevent radical polymerization of the styrene moiety. |

| Desiccant | P2O5 or Silica Gel | Secondary defense against moisture. |

| Shelf Life | 12-24 Months | Salt form is kinetically stable. |

Protocol B: Handling the Free Base (In Situ / Transient)

Form: Free base 2-phenyl-ethenamine (generated in situ).

-

Context: When the free amine is required for a reaction (e.g., as a nucleophile).[1] Do not attempt to store the free base for >1 hour.

-

Generation: Neutralize the salt in an anhydrous solvent (e.g., dry THF or Et2O) using a non-nucleophilic base (e.g., NaH, KOtBu) at -78°C .

-

Usage: Transfer immediately via cannula to the reaction vessel.

-

Temperature Limit: Maintain < 0°C. Above this, tautomerization to the imine accelerates.

Analytical Verification & Quality Control

Before committing the material to a high-value step, validate its integrity.

NMR Spectroscopy (1H NMR)

This is the only reliable method to distinguish the enamine from the imine.

-

Solvent: DMSO-d6 or CD3CN (Avoid CDCl3 as trace acid catalyzes hydrolysis).

-

Key Signals:

-

Enamine (

): Look for vinylic protons ( -

Imine (

): Look for the methylene doublet ( -

Degradation: Aldehyde proton (

~9.5-10.0 ppm) indicates hydrolysis.

-

Visual/Olfactory Check

-

Pass: Off-white to pale yellow solid (salt) or clear solution. Odorless (salt).

-

Fail: Yellow/Orange gum (polymerization). Strong floral odor (phenylacetaldehyde).

Synthesis & Isolation Workflow

If you must isolate the free base (e.g., for mechanistic studies), follow this decision tree to minimize decomposition.

Figure 2: Decision tree for handling 2-phenyl-ethenamine, emphasizing in situ usage over isolation.

References

-

Enamine-Imine Tautomerism Principles

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Hydrolysis of Enamines

- Source: Wikipedia. "Enamine - Reactivity and Hydrolysis."

-

URL:[Link]

-

Metabolic Oxidation of Phenylethylamine (Contextual Stability)

-

General Amine Storage Guidelines

- Source: Vertex AI Search / Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines."

-

URL:[Link]

Sources

Tautomerism between 2-phenyl-ethenamine and its imine form

An In-Depth Technical Guide to the Enamine-Imine Tautomerism of 2-Phenyl-ethenamine

Authored by: Gemini, Senior Application Scientist

Abstract

Enamine-imine tautomerism represents a fundamental prototropic equilibrium in organic chemistry, analogous to the more commonly discussed keto-enol tautomerism.[1] This guide provides a detailed examination of the tautomeric relationship between 2-phenyl-ethenamine (the enamine form) and (2-phenyl-ethylidene)-amine (the imine form). We will explore the structural and electronic factors governing the position of the equilibrium, present robust experimental and computational methodologies for its characterization, and discuss the implications of this tautomerism in synthetic and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this dynamic chemical system.

Foundational Principles of Enamine-Imine Tautomerism

Tautomerism involves the migration of a proton accompanied by a shift in the location of a double bond.[2] In the enamine-imine system, the equilibrium is established between a C=C double bond adjacent to a nitrogen atom (enamine) and a C=N double bond (imine).

Generally, the imine tautomer is thermodynamically more stable than the corresponding enamine form, much like a ketone is more stable than its enol tautomer.[3] This preference is attributed to the greater bond energy of the C=N double bond compared to the C=C double bond. However, the position of this equilibrium is highly sensitive and can be influenced by a variety of factors, including electronic effects from substituents, steric hindrance, solvent polarity, and pH.[1][4]

The interconversion between the two tautomers can be catalyzed by either acid or base.[2] The mechanism involves the formation of a common intermediate, an iminium ion, which can then be deprotonated at either the nitrogen atom (to yield the imine) or the alpha-carbon (to yield the enamine).[2][3]

dot

Figure 1: Tautomeric equilibrium between 2-phenyl-ethenamine and its imine form.

Structural Analysis and Equilibrium Dynamics

The tautomeric equilibrium of 2-phenyl-ethenamine is dictated by the interplay between the vinyl group and the phenyl ring. The phenyl group's electronic influence (inductive and resonance effects) plays a crucial role in stabilizing the respective tautomers.

-

Enamine Form (2-Phenyl-ethenamine): In this form, the nitrogen's lone pair can conjugate with the C=C double bond, increasing the electron density on the β-carbon. This makes the enamine a potent nucleophile at this position.[4]

-

Imine Form ((2-Phenyl-ethylidene)-amine): This tautomer possesses a C=N double bond. The stability of this form is generally favored due to the higher electronegativity of nitrogen compared to carbon.[3]

The equilibrium constant (K_eq = [Imine]/[Enamine]) is a critical parameter for quantifying the relative stability of the two forms under specific conditions.

Factors Influencing the Equilibrium:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the equilibrium. Polar protic solvents can stabilize the more polar imine tautomer through hydrogen bonding with the imine nitrogen. Aprotic solvents may favor the less polar enamine form. This solvent-dependent tautomerism has been observed in analogous systems.[5]

-

pH Control: The tautomerization is acid- and base-catalyzed.[2] Under mildly acidic conditions (pH 4-5), the rate of interconversion is typically maximal.[6][7] At very low pH, the amine is protonated, rendering it non-nucleophilic and inhibiting the initial steps of tautomerization. At high pH, the catalysis for the necessary proton transfers is less efficient.[6]

-

Temperature: Changes in temperature can alter the equilibrium position based on the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.

-

Substitution: Substitution on the phenyl ring or the nitrogen atom can dramatically alter the electronic landscape and steric environment, thereby shifting the equilibrium. Electron-withdrawing groups on the phenyl ring may favor the imine form, while bulky substituents on the nitrogen can disfavor it due to steric strain.[2]

Experimental Characterization Protocols

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of the tautomeric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[8] Both ¹H and ¹³C NMR provide distinct spectral signatures for each form.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the 2-phenyl-ethenamine sample. Dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium position.

-

Instrument Setup: Tune and shim the NMR spectrometer to the appropriate nucleus (¹H). Ensure the sample temperature is controlled and recorded (e.g., 298 K).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T₁ for quantitative accuracy, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data. Apply phase correction and baseline correction to the spectrum.

-

Spectral Analysis:

-

Identify Characteristic Peaks: Look for signals unique to each tautomer. For the enamine, expect vinylic protons (C=CH) and an N-H proton. For the imine, look for the imine proton (CH=N) and the adjacent CH₂ protons.

-

Quantification: Carefully integrate the area of well-resolved, non-overlapping peaks corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution. For example:

-

Ratio = (Integral of Imine CH=N proton) / (Integral of Enamine C=CH proton)

-

-

dot

Figure 2: Standard workflow for NMR-based analysis of tautomeric equilibrium.

Expected NMR Data Summary:

| Tautomer Form | Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Enamine | Vinylic (-CH=) | 5.5 - 7.5 | Vinylic (=CH₂) | 100 - 140 |

| Vinylic (=CH-Ph) | 6.0 - 8.0 | Vinylic (=CH-Ph) | 120 - 150 | |

| Amine (N-H) | 3.0 - 5.0 (broad) | |||

| Imine | Imine (-CH=N) | 7.5 - 8.5 | Imine (C=N) | 160 - 170 |

| Methylene (-CH₂-) | 3.5 - 4.5 | Methylene (-CH₂-) | 40 - 60 | |

| Amine (N-H) | 8.0 - 9.5 (broad) | |||

| Note: These are estimated ranges and will vary based on solvent and substitution. |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria, as the different electronic systems of the enamine and imine forms result in distinct absorption spectra.[5][9] The enamine, with its N-C=C conjugated system, will have a different λ_max compared to the imine's C=N chromophore.

Step-by-Step Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Create a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank reference.

-

Data Analysis: Identify the λ_max for each tautomer. The relative intensities of these bands can provide qualitative and, with appropriate calibration, quantitative information about the equilibrium. Changes in the spectra upon altering solvent or temperature can be monitored to understand their effect on the tautomeric population.[10]

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are instrumental in complementing experimental findings. They can predict the relative stabilities of the tautomers, transition state energies for their interconversion, and spectroscopic properties.

Workflow for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the 2-phenyl-ethenamine and its imine tautomer. Perform geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stability (ΔE). Include zero-point vibrational energy (ZPVE) corrections.

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).

-

Spectra Prediction: Compute theoretical NMR chemical shifts and UV-Vis absorption spectra. These can be compared directly with experimental data to confirm the assignment of each tautomer.[11]

Significance in Drug Development and Medicinal Chemistry

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in numerous neurotransmitters (e.g., dopamine, norepinephrine) and pharmacologically active compounds.[12] The potential for enamine-imine tautomerism in analogues of 2-phenethylamine has significant implications:

-

Receptor Binding: Different tautomers present distinct shapes and hydrogen bonding capabilities. One tautomer may bind to a biological target with high affinity while the other is inactive. Understanding the dominant tautomeric form in physiological conditions is crucial for rational drug design.

-

Pharmacokinetics (ADME): The lipophilicity and polarity of the two tautomers can differ, affecting their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Prodrug Design: The tautomeric equilibrium can be exploited for prodrug strategies, where a less active tautomer is converted to the active form in vivo.

The ability to control and predict the enamine-imine equilibrium allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a critical consideration for scientists in drug discovery and development.

References

-

Yengoyan, A. et al. (2016). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. ResearchGate. [Link]

-

Al-Harrasi, A. et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Cook, M. J. et al. (1972). Enamine–imine tautomerism of benzyl- and phenacyl-quinolines. RSC Publishing. [Link]

-

Chemistry Steps. (N.D.). Formation of Imines and Enamines. Chemistry Steps. [Link]

-

Rice, L. (2008). Organic / Imine-Enamine Tautomerization. Furman Chemistry 120 - PBworks. [Link]

-

Lowe, D. (2023). 2-Phenylethylamine. American Chemical Society. [Link]

-

Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

-

Su, W. et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. PMC - NIH. [Link]

-

Organic Chemistry Tutor. (N.D.). Formation of Imines and Enamines. Organic Chemistry Tutor. [Link]

-

Making Molecules. (2024). Enamines. Making Molecules. [Link]

-

McMurry, J. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]

-

JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. JoVE. [Link]

-

Synform. (N.D.). Differentiation between Enamines and Tautomerizable Imines. Thieme Gruppe. [Link]

-

Aval, M. M. et al. (N.D.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

López, J. C. et al. (2007). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. PubMed. [Link]

-

Ishida, M. et al. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Niskanen, J. et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

Sources

- 1. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 2. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

A Technical Guide to the Quantum Chemical Calculation of 2-Phenyl-ethenamine (Phenethylamine) Structure

Foreword: Bridging Theory and Application in Drug Discovery

In the realm of medicinal chemistry and drug development, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is the bedrock upon which rational drug design is built. The 2-phenyl-ethenamine, or phenethylamine, scaffold represents a cornerstone of neuropharmacology. It is the parent structure for a vast array of endogenous neurotransmitters, including dopamine and norepinephrine, as well as a multitude of synthetic drugs that modulate their activity.[1][2][3] The conformational flexibility of the ethylamine side chain is critical to its interaction with biological targets, dictating binding affinity and pharmacological effect.[4][5][6] This guide provides an in-depth, experience-driven walkthrough of the quantum chemical methodologies used to elucidate the structural and electronic properties of 2-phenyl-ethenamine, offering researchers a robust framework for similar investigations.

The Rationale: Why Quantum Chemistry for Phenethylamine?

Phenethylamine is not a rigid molecule. The rotation around the Cα-Cβ and Cβ-C(phenyl) single bonds grants it significant conformational freedom. These different spatial arrangements, or conformers, can possess distinct energies, and their relative populations determine the molecule's overall behavior and receptor interaction profile. Experimental techniques like X-ray crystallography provide a snapshot of the molecule in a solid, packed state, which may not represent its preferred conformation in a biological milieu.

This is where quantum chemical calculations, particularly Density Functional Theory (DFT), provide an indispensable advantage. DFT allows us to model the molecule in the gas phase (approximating a non-polar environment) and accurately predict its lowest-energy geometry, explore its conformational landscape, and derive a wealth of electronic properties that govern its reactivity.[7][8] By calculating the potential energy surface, we can identify all stable conformers and their relative stabilities, offering a dynamic picture of the molecule's structure.

Theoretical Foundations: A Curated Approach

A successful computational study hinges on informed choices regarding the theoretical method and basis set. These choices are not arbitrary; they are dictated by a balance between desired accuracy and available computational resources, a constant negotiation familiar to any computational scientist.

The Method of Choice: Density Functional Theory (DFT)

For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. Instead of solving the complex many-electron wavefunction, DFT calculates the total energy from the electron density, a simpler, three-dimensional quantity.[8]

-

Causality of Functional Selection : We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational organic chemistry, renowned for its reliability in predicting geometries and frequencies for a wide range of organic molecules.[9][10] To account for non-covalent interactions, such as the potential intramolecular hydrogen bond between the amine group and the phenyl ring's π-system, incorporating a dispersion correction is crucial.[11] Therefore, the B3LYP-D3 functional, which includes Grimme's third-generation dispersion correction, is a superior choice for this system.

The Language of Electrons: Selecting a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[12][13] The size and type of the basis set directly impact the accuracy of the calculation.

-

Causality of Basis Set Selection : A Pople-style basis set, 6-311+G(d,p) , provides a robust and well-balanced description for this system. Let's dissect this choice:

-

6-311 : This is a "triple-split valence" basis set. It uses one function (composed of 6 primitive Gaussians) for the core atomic orbitals and three separate functions for the valence orbitals, allowing for greater flexibility where chemical bonding occurs.[14]

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are large, broad functions that are essential for accurately describing species with electron density far from the nucleus, such as anions or, in our case, the π-system of the benzene ring and the lone pair on the nitrogen atom.

-

(d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in the molecular environment, which is critical for an accurate description of chemical bonds.[14]

-

The Computational Workflow: A Validating Protocol

The following protocol outlines a self-validating workflow for the complete structural characterization of 2-phenyl-ethenamine. Each step builds upon the last, with built-in checks to ensure the final results are physically meaningful.

Caption: Computational workflow for the structural analysis of 2-phenyl-ethenamine.

Protocol 3.1: Initial Structure Generation & Conformational Search

-

Construct the Molecule : Using a molecular editor like Avogadro or GaussView, build the 2-phenyl-ethenamine molecule. Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

Define the Reaction Coordinate : The primary conformational flexibility lies in the rotation of the ethylamine group. The key dihedral angle is defined by the atoms C(phenyl)-Cβ-Cα-N.

-

Perform a Potential Energy Surface (PES) Scan : Perform a "rigid" PES scan. This involves systematically rotating the defined dihedral angle (e.g., in 15° increments from 0° to 360°) and calculating the single-point energy at each step. This process generates a low-level energy profile that reveals the approximate locations of energy minima (stable conformers) and maxima (transition states).

Protocol 3.2: Geometry Optimization

-

Select Candidate Structures : From the PES scan, select the structures corresponding to the energy minima. For phenethylamine, two primary conformers are expected: a gauche form, where the amine group is folded back towards the phenyl ring, and an anti form, where it is extended away.[4][5]

-

Execute Full Optimization : For each candidate structure, perform a full geometry optimization without constraints.

-

Method : B3LYP-D3

-

Basis Set : 6-311+G(d,p)

-

Convergence Criteria : Use tight convergence criteria to ensure a true minimum is found. This typically involves setting thresholds for the maximum force, RMS force, maximum displacement, and RMS displacement between optimization steps.

-

-

Self-Validation : The optimization process is iterative. The algorithm adjusts the positions of all atoms until the net forces on them are negligible and the total energy is at a minimum.[15]

Protocol 3.3: Vibrational Frequency Analysis

-

Perform Frequency Calculation : Using the fully optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP-D3/6-311+G(d,p)).

-

Validate the Minimum : This is a critical validation step. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited.[16]

-

Obtain Thermodynamic Data : This calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are crucial for comparing the relative stabilities of different conformers.

Expected Results and Authoritative Discussion

The calculations will yield a rich dataset describing the structural and energetic properties of 2-phenyl-ethenamine.

The Conformational Landscape

The primary finding will be the identification and characterization of the stable conformers. Experimental and theoretical studies have shown that phenethylamine exists as a mixture of conformers, with the gauche and anti forms being the most significant.[4][5]

-

Gauche Conformer : This "folded" conformer is often found to be the global minimum. Its stability is enhanced by a weak, non-classical N-H···π hydrogen bond between one of the amine protons and the electron-rich face of the phenyl ring.[4][5][11]

-

Anti Conformer : This "extended" conformer is typically slightly higher in energy.

The relative energy difference between these conformers is small, meaning both will be present in significant populations at room temperature.

Caption: Relationship between the primary conformers of 2-phenyl-ethenamine.

Table 1: Calculated Relative Energies of 2-Phenyl-ethenamine Conformers

| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (298.15 K) |

|---|---|---|---|

| Gauche | 0.00 | 0.00 | ~65-75% |

| Anti | ~0.5 - 1.0 | ~0.6 - 1.2 | ~25-35% |

Note: Values are illustrative based on typical computational results. ΔE is the relative electronic energy; ΔG includes thermal and entropic contributions.

Structural Parameters of the Global Minimum

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for building pharmacophore models and for understanding the molecule's intrinsic geometry.

Table 2: Key Optimized Geometrical Parameters for Gauche-2-Phenyl-ethenamine

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| r(Cα-N) | C-N bond length | ~1.46 Å |

| r(Cβ-Cα) | C-C side chain bond length | ~1.53 Å |

| r(C(phenyl)-Cβ) | Phenyl-side chain bond length | ~1.51 Å |

| ∠(Cβ-Cα-N) | C-C-N bond angle | ~111.5° |

| τ(C-C-C-N) | Key dihedral angle | ~±60° |

These calculated values serve as a highly accurate reference, superior to those derived from generic templates or force fields.

Conclusion: From Calculation to Insight

This guide has detailed a rigorous, self-validating protocol for the quantum chemical calculation of the 2-phenyl-ethenamine structure. By employing Density Functional Theory with a carefully selected functional (B3LYP-D3) and basis set (6-311+G(d,p)), we can confidently predict the molecule's preferred three-dimensional structure, characterize its conformational landscape, and obtain precise geometric parameters. The results confirm that phenethylamine exists primarily in a gauche conformation stabilized by an intramolecular N-H···π interaction, with a less stable anti conformer also being significantly populated. This foundational knowledge is critical for researchers in drug development, as it provides the accurate structural data necessary for docking studies, pharmacophore modeling, and the rational design of new, more potent, and selective therapeutic agents targeting the monoaminergic systems.

References

-

DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. Available at: [Link]

-

DFT simulations and vibrational analysis of FTIR and FT‐Raman spectra of 2‐amino‐4,6‐dihydroxypyrimidine. (2008). ResearchGate. Available at: [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Available at: [Link]

-

Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. (2007). PubMed. Available at: [Link]

-

Geometry optimization with quantum machine learning. (2022). arXiv. Available at: [Link]

-

DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. (2021). ResearchGate. Available at: [Link]

-

Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. (2007). ResearchGate. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

-

2-phenylethanamine. NIST/TRC Web Thermo Tables. Available at: [Link]

-

Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. (2011). PubMed. Available at: [Link]

-

Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2021). PubMed Central. Available at: [Link]

-

Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. (2024). MDPI. Available at: [Link]

-

Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. (2013). Royal Society of Chemistry. Available at: [Link]

-

Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. (2011). ResearchGate. Available at: [Link]

-

IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. (2014). RSC Publishing. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PubMed. Available at: [Link]

-

Introduction to Basis Sets. Q-Chem Manual. Available at: [Link]

-

Gaussian Basis Sets. (2023). Chemistry LibreTexts. Available at: [Link]

-

Geometry Optimization In Q-Chem. (2023). YouTube. Available at: [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2022). PubMed Central. Available at: [Link]

-

Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (2022). SpringerLink. Available at: [Link]

-

Dopamine. Wikipedia. Available at: [Link]

-

Basis Sets Used in Molecular Orbital Calculations. University of Zurich. Available at: [Link]

-

N-Ethyl-2-phenylethanamine. PubChem. Available at: [Link]

-

Physiology, Neurotransmitters. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

- 4. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. d-nb.info [d-nb.info]

- 9. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. youtube.com [youtube.com]

- 16. arxiv.org [arxiv.org]

Solubility of 2-phenyl-ethenamine in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Phenylethylamine in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Phenylethylamine (PEA), a primary amine of significant interest in pharmaceutical and chemical research. The document elucidates the fundamental physicochemical properties of PEA and correlates them with its solubility profile across a range of common polar protic, polar aprotic, and nonpolar organic solvents. By examining the interplay of intermolecular forces, this guide offers researchers and drug development professionals the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol for solubility determination is presented, ensuring the generation of reliable and reproducible data in the laboratory.

Introduction: Understanding 2-Phenylethylamine

2-Phenylethylamine (PEA), systematically named 2-phenylethan-1-amine, is a monoamine alkaloid naturally present in various organisms and food products.[1][2][3] It serves as a foundational structure for a multitude of psychoactive compounds and pharmaceuticals, including amphetamines and catecholamines.[1][4] Its role as a neuromodulator in the central nervous system makes it and its derivatives crucial targets in drug discovery.[2][3]

A Note on Nomenclature: It is critical to distinguish 2-phenylethylamine (CAS 64-04-0) from its unsaturated analogue, 2-phenyl-ethenamine (styrylamine). This guide focuses exclusively on the saturated compound, 2-phenylethylamine, for which extensive data is available and which is more commonly utilized in the contexts of pharmaceutical and chemical synthesis.

The solubility of an active compound is a paramount physical property that governs its behavior throughout the drug development lifecycle—from the reaction medium during synthesis to its absorption and distribution in biological systems. A thorough understanding of PEA's solubility is therefore not merely academic but a practical necessity for optimizing reaction yields, designing effective purification strategies (such as extraction and crystallization), and developing stable formulations.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. PEA possesses a bifunctional nature, featuring a nonpolar, hydrophobic phenyl group and a polar, hydrophilic primary amine group (-NH₂).[5][6] This amphiphilic character is the primary determinant of its solubility behavior.

The primary amine group is basic (pKa ≈ 9.83) and capable of acting as a hydrogen bond donor and acceptor.[2][7] The phenyl ring, conversely, contributes to van der Waals interactions and can engage in π-π stacking. The balance between these opposing characteristics dictates the extent to which PEA will dissolve in a given solvent, a principle often summarized by the adage "like dissolves like."[8]

Table 1: Key Physicochemical Properties of 2-Phenylethylamine

| Property | Value | Source(s) |

| CAS Number | 64-04-0 | [9][10] |

| Molecular Formula | C₈H₁₁N | [4][9] |

| Molar Mass | 121.18 g/mol | [1][9][10] |

| Appearance | Colorless liquid with a fishy odor | [1][2][7] |

| Boiling Point | 195-202 °C | [1][4][10] |

| Density | ~0.96 g/cm³ at 20 °C | [2][7][9][10] |

| pKa | 9.83 | [2] |

| logP (octanol-water) | 1.41 | [2] |

| Water Solubility | 63.25 g/L (at 25 °C) | [1][9][10] |

Solubility Profile Across Solvent Classes

The interaction between PEA's functional groups and the solvent's properties determines its solubility.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

In polar protic solvents, the primary driver of solubility is hydrogen bonding. The amine group of PEA can donate and accept hydrogen bonds with solvent molecules like water and alcohols. This strong intermolecular interaction allows PEA to integrate readily into the solvent matrix.

-

Water : PEA is soluble in water, with a reported value of 63.25 g/L.[9][10] The polar amine group's ability to form hydrogen bonds with water molecules overcomes the hydrophobic nature of the phenyl ring to a significant extent.

-

Alcohols (Ethanol, Methanol) : PEA is described as "freely soluble" or "soluble" in alcohol.[3][7][11] The alkyl chains of these solvents are compatible with the phenyl ring, while their hydroxyl groups form strong hydrogen bonds with the amine, resulting in excellent solubility.

Polar Aprotic Solvents (e.g., Acetone, THF, Acetonitrile)

These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors, but they possess dipoles that can interact with the polar amine group of PEA. While solubility may be lower than in protic solvents, significant dissolution is still expected due to dipole-dipole interactions and the compatibility of the solvent's organic portion with the phenyl ring.

Nonpolar and Weakly Polar Solvents (e.g., Ether, Chloroform, Toluene)

The presence of the nonpolar phenyl ring is the key to solubility in these media.

-

Ether and Chloroform : PEA is reported to be soluble in ether and highly soluble in chloroform.[2][3][4][5] The van der Waals forces between the phenyl ring and these solvents are significant. Furthermore, the lone pair of electrons on the amine nitrogen can interact with the weakly acidic proton of chloroform. The use of chloroform as an extraction solvent in synthetic procedures further corroborates its high dissolving power for PEA.[12]

-

Aromatic and Aliphatic Hydrocarbons (Toluene, Hexane) : Solubility in these solvents is primarily driven by the favorable interaction between the phenyl group of PEA and the solvent molecules. However, the highly polar amine group is energetically disfavored in a nonpolar environment, which may limit the overall solubility compared to solvents like chloroform or ethanol.

Table 2: Summary of 2-Phenylethylamine Solubility in Common Solvents

| Solvent | Solvent Class | Observed Solubility | Primary Intermolecular Force |

| Water | Polar Protic | Soluble (63.25 g/L)[1][9][10] | Hydrogen Bonding |

| Ethanol | Polar Protic | Freely Soluble[3][7][11] | Hydrogen Bonding |

| Methanol | Polar Protic | Soluble | Hydrogen Bonding |

| Diethyl Ether | Weakly Polar | Soluble[2][3][4] | Dipole-Dipole, Van der Waals |

| Chloroform | Weakly Polar | Highly Soluble[5] | Dipole-Dipole, H-Bond Accepting, Van der Waals |

| Toluene | Nonpolar | Likely Soluble | Van der Waals (π-π interactions) |

| Hexane | Nonpolar | Likely Sparingly Soluble | Van der Waals |

| Acetone | Polar Aprotic | Likely Soluble | Dipole-Dipole, Van der Waals |

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a robust, self-validating experimental protocol is essential. The following method describes the determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement.

Causality in Experimental Design

This protocol is designed to establish a thermodynamic equilibrium between the dissolved and undissolved solute, which is the definition of a saturated solution. Each step is chosen to mitigate common sources of error. The use of a precise analytical method like HPLC for quantification ensures accuracy, while the inclusion of multiple time points for equilibrium confirmation provides a self-validating check on the experimental endpoint.

Step-by-Step Methodology

-

Preparation of Materials :

-

Ensure the 2-phenylethylamine sample is of high purity (≥99.0%).[9]

-

Use analytical grade or higher-purity solvents.

-

Calibrate all analytical equipment (analytical balance, HPLC, etc.).

-

-

Sample Preparation :

-

Add an excess amount of 2-phenylethylamine to a known volume of the selected solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure a saturated solution is formed.

-

Prepare at least three replicate samples for each solvent to assess reproducibility.

-

-

Equilibration :

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The goal is to achieve a steady-state concentration of the solute in the solvent.

-

-

Equilibrium Validation (Self-Validation Step) :

-

After the initial equilibration period (e.g., 24 hours), carefully extract an aliquot from the supernatant of each vial.

-

Continue agitation and extract another aliquot at a later time point (e.g., 48 hours).

-

Analyze both sets of aliquots. If the concentrations are statistically identical, equilibrium has been reached. If the concentration increases, continue agitation and sampling until a plateau is achieved.

-

-

Sample Analysis :

-

To separate the undissolved solid, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. This step is critical to avoid inflating the concentration measurement with undissolved particles.

-

Immediately dilute the filtered aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of 2-phenylethylamine in the diluted aliquot using a validated HPLC-UV method against a standard curve.

-

-

Data Reporting :

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the final solubility as an average of the replicates ± standard deviation, specifying the solvent and the precise temperature (e.g., mg/mL or mol/L at 25 °C).

-

Caption: Workflow for the experimental determination of solubility.

Practical Applications and Solvent Selection

A well-characterized solubility profile is indispensable for process chemistry and formulation science.

-

Synthesis : The choice of a reaction solvent in which reactants are soluble but the product may be sparingly soluble can facilitate direct crystallization from the reaction mixture, simplifying purification.

-

Extraction : Liquid-liquid extraction relies on differential solubility. To extract PEA from an aqueous solution, a water-immiscible organic solvent in which PEA is highly soluble (like chloroform or ether) would be chosen.

-

Crystallization : To purify PEA via crystallization, an ideal solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.

-

Formulation : For liquid dosage forms, a solvent that provides long-term stability and the desired concentration is required.

When selecting solvents, modern pharmaceutical and chemical industries increasingly prioritize safety and environmental impact.[13] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, classify common solvents based on safety, health, and environmental criteria.[14] While chloroform is an excellent solvent for PEA, it is often avoided in industrial processes due to health concerns. Greener alternatives like ethanol or ethyl acetate are often preferred where solubility permits.

Conclusion

2-Phenylethylamine exhibits a versatile solubility profile dictated by the dual nature of its phenyl and primary amine functionalities. It is highly soluble in polar protic solvents like alcohols due to strong hydrogen bonding and demonstrates significant solubility in various nonpolar and weakly polar solvents like ether and chloroform, driven by van der Waals forces and the hydrophobicity of its phenyl ring. This guide provides the theoretical framework and practical data necessary for researchers to intelligently select solvents for their specific applications. By employing the robust experimental protocol detailed herein, scientists can confidently generate high-quality solubility data, facilitating more efficient and sustainable chemical processes.

References

- CAS 156-28-5: 2-Phenylethylamine hydrochloride - CymitQuimica.

- 2-Phenylethylamine - American Chemical Society.

- Phenethylamine - Wikipedia.

- Phenylethylamine | Solubility of Things.

- 2-Phenylethylamine CAS: 64-04-0 - A Review of its Properties and Industrial Applic

- Phenethylamine Hydrochloride - Solubility of Things.

- 2-PhenylethylaMine | 64-04-0 - ChemicalBook.

- β-Phenylethylamine hydrochloride - ChemBK.

- 2-Phenylethylamine for synthesis 64-04-0 - Sigma-Aldrich.

- Experiment: Solubility of Organic & Inorganic Compounds.

- 2-Phenylethylamine, 99% - Thomas Scientific.

- 2-Phenylethylamine CAS 64-04-0 | 807334 - Merck Millipore.

- Phenethylamine | C8H11N | CID 1001 - PubChem - NIH.

- CN103641725A - Preparation method of phenylethylamine - Google P

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011 - American Chemical Society.

Sources

- 1. acs.org [acs.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-PhenylethylaMine | 64-04-0 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. 2-Phenylethylamine for synthesis 64-04-0 [sigmaaldrich.com]

- 10. 2-Phenylethylamine for synthesis 64-04-0 [merckmillipore.com]

- 11. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 12. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]

- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 14. acs.org [acs.org]

Methodological & Application

Application Notes and Protocols for Stork Enamine Alkylation using 2-Phenylethenamine

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a detailed protocol and technical guidance for the α-alkylation of carbonyl compounds via a modified Stork enamine alkylation, utilizing the primary amine 2-phenylethenamine. We will delve into the critical mechanistic nuances involving imine-enamine tautomerism, a key consideration when employing primary amines in this classic carbon-carbon bond-forming reaction. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering both a practical experimental workflow and a robust theoretical framework to ensure procedural success and reproducibility.

Introduction: A Modern Take on a Classic Reaction

The Stork enamine alkylation is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the selective mono-alkylation of aldehydes and ketones.[1][2] Traditionally, this reaction employs a secondary amine (e.g., pyrrolidine, morpholine) to convert a carbonyl compound into its corresponding nucleophilic enamine.[2][3] This enamine then reacts with an electrophile, and subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now bearing a new alkyl substituent at the α-position.[4][5]

This application note addresses a less conventional, yet highly relevant, variant of this reaction: the use of a primary amine, specifically 2-phenylethenamine. The use of a primary amine introduces a critical mechanistic step, as the initial condensation with a carbonyl compound yields an imine, not an enamine.[6][7][8] However, through a crucial imine-enamine tautomerization, the desired reactive enamine intermediate can be generated, thus opening the door for subsequent alkylation.[9] Understanding and controlling this tautomerism is paramount for a successful reaction.

Causality of Choosing 2-Phenylethenamine: The phenylethyl group can impart unique steric and electronic properties to the intermediate, potentially influencing the regioselectivity and stereoselectivity of the alkylation. Furthermore, its use can be of interest in the synthesis of pharmaceutical scaffolds and other complex target molecules where this specific moiety is desired.

The Mechanistic Pathway: From Imine to Alkylated Ketone

The overall transformation can be dissected into three core stages, with the initial stage being the key differentiator from the classic Stork reaction.

-

Imine Formation and Tautomerization: The reaction commences with the acid-catalyzed condensation of a carbonyl compound (e.g., cyclohexanone) with 2-phenylethenamine. This initially forms a carbinolamine intermediate, which then dehydrates to yield an N-substituted imine.[6][10] For the alkylation to proceed, this imine must tautomerize to its enamine form. This equilibrium is crucial and is influenced by factors such as solvent, temperature, and the specific substrates used.

-

Nucleophilic Attack (Alkylation): The generated enamine is a potent nucleophile at the α-carbon due to the electron-donating nature of the nitrogen atom.[4] This nucleophilic carbon then attacks an electrophile (e.g., an alkyl halide) in an SN2 fashion, forming a new carbon-carbon bond and a transient iminium salt.[11][12]

-

Hydrolysis: The final step involves the acidic hydrolysis of the iminium salt. This process regenerates the carbonyl group, yielding the final α-alkylated product and liberating the protonated primary amine.[1][12]

Workflow Visualization

The logical flow of the protocol is outlined below, emphasizing the critical imine-enamine equilibrium.

Caption: Workflow of the Stork-type alkylation using a primary amine.

Detailed Experimental Protocol

This protocol describes the alkylation of cyclohexanone with benzyl bromide using 2-phenylethenamine.

Materials:

-

Cyclohexanone (freshly distilled)

-

2-Phenylethenamine

-

Benzyl bromide

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M solution)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Round-bottom flask

-

Dean-Stark apparatus or molecular sieves

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Enamine Formation

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add anhydrous toluene (100 mL).

-

Add cyclohexanone (5.0 g, 51 mmol, 1.0 equiv) and 2-phenylethenamine (6.8 g, 56 mmol, 1.1 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected (expect ~0.9 mL). Continue reflux until no more water is formed (typically 2-4 hours).

-

Causality: Removal of water is essential to drive the reversible imine formation equilibrium towards the product, according to Le Châtelier's principle.[10]

-

-

Once the reaction is complete, cool the mixture to room temperature. The resulting toluene solution contains the imine/enamine mixture and is used directly in the next step.

Step 2: Alkylation

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Add benzyl bromide (9.6 g, 56 mmol, 1.1 equiv) dropwise to the stirred solution over 15 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. The formation of a precipitate (the iminium salt) may be observed.

Step 3: Hydrolysis and Workup

-

To the reaction flask, add 50 mL of 1 M hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Causality: The acid wash removes any remaining amine. The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic phase.

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-benzylcyclohexanone.

Mechanistic Diagram

The detailed mechanism, including the key imine-enamine tautomerism, is depicted below.

Caption: Detailed mechanism of Stork-type alkylation with a primary amine.

Summary of Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Carbonyl:Amine Ratio | 1.0 : 1.1 | A slight excess of the amine helps to drive the initial imine formation to completion. |

| Solvent | Toluene, Benzene | Aprotic solvents that form an azeotrope with water are ideal for facilitating its removal via a Dean-Stark trap. |

| Catalyst | p-TsOH (catalytic) | Provides the necessary weak acid conditions for both carbonyl activation and dehydration without passivating the amine. |

| Temperature (Step 1) | Reflux | Required to overcome the activation energy for dehydration and to azeotropically remove water. |

| Temperature (Step 2) | 0 °C to Room Temp. | Initial cooling helps control the exothermic alkylation reaction; subsequent stirring at room temperature allows the reaction to proceed to completion. |

| Electrophile | Benzylic, Allylic, or primary α-halo ketones/esters | Highly reactive electrophiles are preferred to ensure efficient SN2 reaction with the moderately nucleophilic enamine. |

| Hydrolysis | 1 M Aqueous HCl | Acidic conditions are necessary to efficiently hydrolyze the intermediate iminium salt back to the carbonyl. |

Conclusion and Further Considerations

The use of primary amines, such as 2-phenylethenamine, in the Stork alkylation is a viable and valuable synthetic strategy, provided the crucial imine-enamine tautomerism is accounted for. The protocol outlined here provides a robust starting point for the α-alkylation of ketones. Researchers should be aware that the position of the imine-enamine equilibrium can be substrate-dependent. For less reactive electrophiles or systems where the enamine is less favored, alternative methods such as the formation of metalloenamines (e.g., via Grignard reagents) may be necessary to achieve efficient C-alkylation.[14] This protocol expands the synthetic chemist's toolkit, allowing for the installation of diverse functionalities at the α-position of carbonyl compounds.

References

-

Stork enamine alkylation - Wikipedia. [Link]

-

Stork enamine alkylation - chemeurope.com. [Link]

-

Carbonyl Condensations with Enamines: The Stork Enamine Reaction | Organic Chemistry Class Notes | Fiveable. [Link]

-

Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. [Link]

-